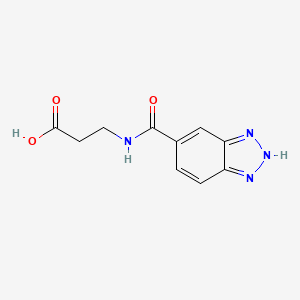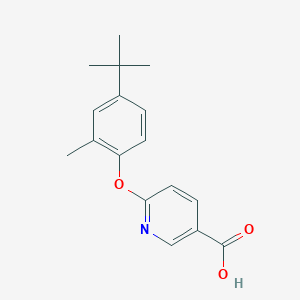
1-(4-Tert-butylphenyl)cyclopropan-1-amine
Descripción general
Descripción
“1-(4-Tert-butylphenyl)cyclopropan-1-amine” is a cyclic compound with the chemical formula C13H19N . It is also known as tBu-PCPA.
Molecular Structure Analysis
The molecular weight of “1-(4-Tert-butylphenyl)cyclopropan-1-amine” is 189.3 g/mol . The InChI code is 1S/C13H19N/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13/h4-7H,8-9,14H2,1-3H3 .Physical And Chemical Properties Analysis
“1-(4-Tert-butylphenyl)cyclopropan-1-amine” is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Catalytic Applications
1-(4-Tert-butylphenyl)cyclopropan-1-amine and its derivatives play a crucial role in catalytic processes. For example, diphosphinidenecyclobutene ligands, related to our compound of interest, have been used in copper-catalyzed amination reactions of aryl halides with amines. This process affords secondary or tertiary amines in good to excellent yields under solvent-free conditions, highlighting the efficiency and environmental friendliness of this catalytic method (Gajare et al., 2004).
Synthesis of Bioactive Compounds
The synthesis and structural characterization of compounds containing the tert-butylphenyl moiety have led to the development of novel bioactive molecules. Schiff base ligands resembling 1-(4-Tert-butylphenyl)cyclopropan-1-amine, when coordinated with rhodium(III) and iridium(III), demonstrate significant DNA/protein binding properties and anticancer activity, indicating the potential for therapeutic applications (Mukhopadhyay et al., 2015).
Asymmetric Synthesis
N-tert-Butanesulfinyl imines, which can be derived from compounds similar to 1-(4-Tert-butylphenyl)cyclopropan-1-amine, are highly versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the utility of the tert-butylphenyl motif in asymmetric catalysis (Ellman et al., 2002).
Material Science
In material science, derivatives of 1-(4-Tert-butylphenyl)cyclopropan-1-amine are used in the development of new materials. For instance, photoinitiating systems based on dyes related to the tert-butylphenyl structure have been synthesized for high-performance photopolymerization. These systems demonstrate excellent efficiency and have applications in 3D printing, showcasing the adaptability of the tert-butylphenyl moiety in advanced material synthesis (Chen et al., 2021).
Safety and Hazards
The safety information for “1-(4-Tert-butylphenyl)cyclopropan-1-amine” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13/h4-7H,8-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYLUCDARKECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






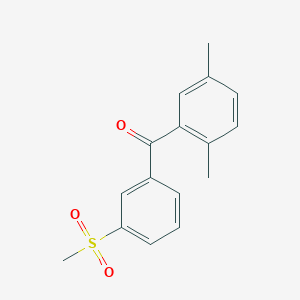



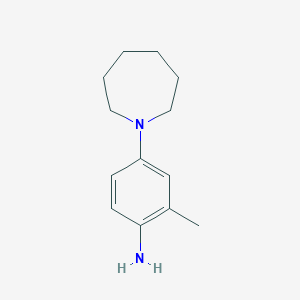
![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
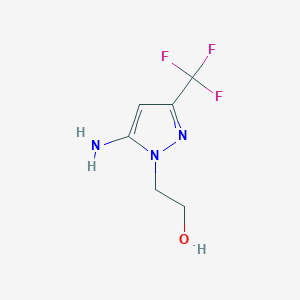
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

